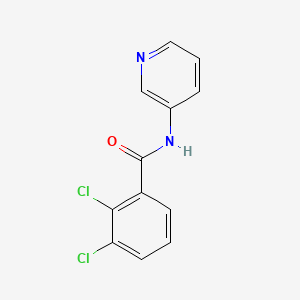

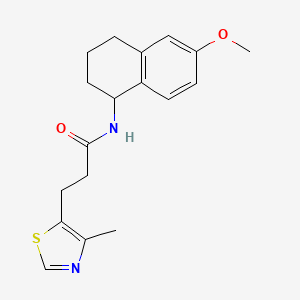

2,3-dichloro-N-3-pyridinylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-dichloro-N-3-pyridinylbenzamide, also known as DCPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Photoreaction Mechanisms

Photoreaction of 2-halo-N-pyridinylbenzamide : A study by Park et al. (2001) explored the photochemical behavior of 2-halo-N-pyridinylbenzamide, revealing that the photoreaction of 2-chloro-N-pyridinylbenzamides led to high-yield production of photocyclized products, benzo[c]naphthyridinones. This research suggests a unique photoreaction mechanism involving intramolecular cyclization facilitated by n-complexation of chlorine radical, highlighting the potential for developing photo-responsive materials or chemical sensors Park et al., 2001.

Nucleophilic Addition Reactions

Synthesis of Substance P Antagonists : Lemire et al. (2004) investigated the addition of nucleophiles to 3-substituted pyridinium salts, demonstrating good to excellent regioselectivities in producing 2,3-disubstituted 1,2-dihydropyridines. This methodology facilitated the enantioselective syntheses of (-)-L-733,061 and (-)-CP-99,994, potent nonpeptide Substance P antagonists. Such findings underscore the significance of 2,3-dichloro-N-3-pyridinylbenzamide derivatives in medicinal chemistry and drug design Lemire et al., 2004.

Catalysis and Complex Formation

Ethylene Polymerization : Sun et al. (2012) detailed the synthesis of 2-(2-benzhydrylbenzenamino)pyridine ligands and their application as bidentate N^N ligands with nickel halides, leading to high-activity pre-catalysts for ethylene polymerization. This research highlights the role of this compound derivatives in catalysis and polymer science, offering insights into designing novel catalysts for industrial polymerization processes Sun et al., 2012.

Coordination Chemistry

Synthesis and Coordination Chemistry of 2,6-bis(pyrazolyl)pyridines : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, used as ligands for over 15 years. The study covers their application in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This work underscores the versatility of pyridinylbenzamide derivatives in coordination chemistry and their potential in developing functional materials Halcrow, 2005.

Propriétés

IUPAC Name |

2,3-dichloro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-10-5-1-4-9(11(10)14)12(17)16-8-3-2-6-15-7-8/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANCFDSDRCOWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)

![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)

![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)

![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)

![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)

![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)

![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)